molecular formula C9H11N3O B13461773 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol

Katalognummer: B13461773
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: BORKQDVHYSYNHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol is a heterocyclic compound that features a benzodiazole core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formaldehyde and a suitable amine source under acidic conditions to form the benzodiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amine derivatives.

Wirkmechanismus

The mechanism of action of 6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(aminomethyl)-1-methyl-1H-1,3-benzodiazol-2-ol is unique due to its benzodiazole core, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

5-(aminomethyl)-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C9H11N3O/c1-12-8-4-6(5-10)2-3-7(8)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)

InChI-Schlüssel

BORKQDVHYSYNHI-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)CN)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.